

4-Fluorophenyl methyl sulfone CAS number 455-15-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorophenyl methyl sulfone

Cat. No.: B021136

[Get Quote](#)

An In-depth Technical Guide to **4-Fluorophenyl Methyl Sulfone** (CAS 455-15-2)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **4-Fluorophenyl methyl sulfone**, a pivotal chemical intermediate. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and materials science. The guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, reflecting field-proven insights into its utility.

Introduction and Strategic Importance

4-Fluorophenyl methyl sulfone, registered under CAS number 455-15-2, is a crystalline organic solid with the molecular formula $C_7H_7FO_2S$. At its core, it is an aromatic sulfone featuring a fluorine atom positioned para to the methylsulfonyl group on the benzene ring.

This specific arrangement of functional groups is not accidental; it is a strategic design that imparts a unique combination of electronic properties, stability, and reactivity. The potent electron-withdrawing nature of the methylsulfonyl group, coupled with the electronegativity of the fluorine atom, makes this molecule a highly valuable building block in several advanced scientific fields.^[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^[1] In drug discovery, the methyl sulfone motif is particularly prized for its ability to act as a bioisostere for other groups, enhance metabolic

stability, improve solubility, and serve as a strong hydrogen bond acceptor, making it a frequent choice for medicinal chemists.^[2]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic data of a compound are its fundamental identity. For **4-Fluorophenyl methyl sulfone**, these properties dictate its handling, purification, and analytical characterization.

Core Physicochemical Properties

The compound is typically encountered as a white or off-white crystalline solid, a characteristic that facilitates its handling and purification by recrystallization.^{[1][3][4]} Its key quantitative properties are summarized below.

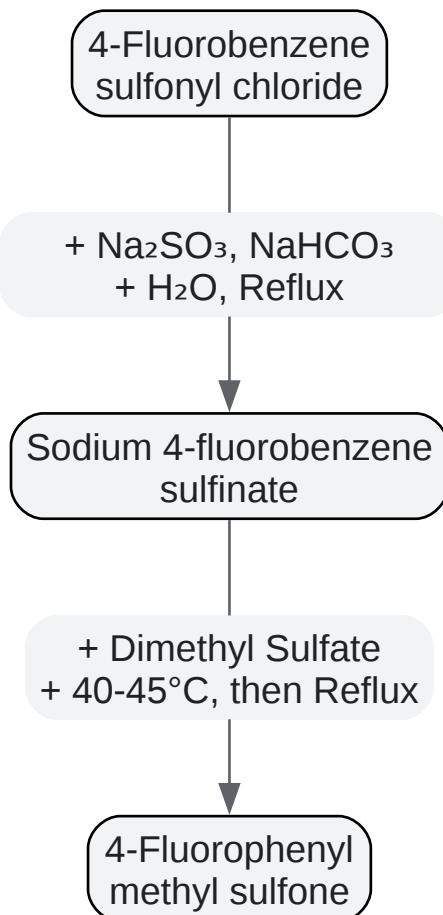
Property	Value	Source(s)
CAS Number	455-15-2	[1] [5] [6] [7]
Molecular Formula	C ₇ H ₇ FO ₂ S	[1] [4] [5] [7]
Molecular Weight	174.19 g/mol	[1] [5] [6] [7]
Appearance	White to almost white solid/crystalline powder	[1] [3] [4] [8]
Melting Point	78-81 °C	[1] [9] [10]
Boiling Point	95-97 °C at 7 mmHg	[3] [8]
Density	~1.3 g/cm ³ (estimate)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, Methanol	[8]
XLogP3	0.5	[3]

Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation. The key to interpreting this data lies in understanding how the compound's structure influences the absorption of energy.

Spectrum	Key Peaks and Rationale	Source(s)
¹ H NMR	$\delta \sim 8.0\text{-}7.8$ (m, 2H, Ar-H ortho to SO ₂), $\delta \sim 7.3\text{-}7.1$ (m, 2H, Ar-H ortho to F), $\delta \sim 3.1$ (s, 3H, -SO ₂ CH ₃). The downfield shift of protons ortho to the sulfone is due to its strong electron-withdrawing effect.	[11]
¹³ C NMR	$\delta \sim 165$ (d, $J \approx 256$ Hz, C-F), ~ 137 (d, C-SO ₂), ~ 130 (d, $J \approx 9.5$ Hz, CH ortho to SO ₂), ~ 117 (d, $J \approx 22.5$ Hz, CH ortho to F), ~ 45 (-SO ₂ CH ₃). The large coupling constant (J) for the carbon attached to fluorine is characteristic.	[11]
FT-IR	Strong absorptions around 1300 cm ⁻¹ and 1150 cm ⁻¹ (asymmetric and symmetric SO ₂ stretching), ~ 1250 cm ⁻¹ (C-F stretching), and typical aromatic C-H and C=C bands. These peaks are definitive for the sulfone and fluoroaromatic moieties.	
Mass Spec	Molecular Ion (M ⁺) at m/z 174.0151. Fragmentation patterns often show loss of the methyl group (-15) and the SO ₂ group (-64).	[6]

Synthesis Methodologies: A Scientist's Perspective


The synthesis of **4-Fluorophenyl methyl sulfone** can be approached from several angles.

The choice of method often depends on the scale, available starting materials, and cost considerations. Below are two field-proven protocols.

Method 1: Classical Sulfinate Formation and Methylation

This is a robust and scalable method starting from a common commodity chemical, 4-fluorobenzene sulfonyl chloride. The logic is a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by S-alkylation.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine sodium sulfite (1.0 eq) and sodium bicarbonate (2.0 eq) in water.
- **Sulfinate Formation:** Heat the mixture to reflux until all solids dissolve. Add 4-fluorobenzene sulfonyl chloride (1.0 eq) portion-wise to control the initial exotherm. Continue refluxing for 4 hours.^{[11][12]} This step reduces the sulfonyl chloride to the sodium 4-fluorobenzenesulfinate salt. The bicarbonate is crucial to neutralize the HCl byproduct.
- **Methylation:** Cool the reaction mixture to 40-45 °C. Add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature in this range.^{[11][12]} This is an S_N2 reaction where the sulfinate anion acts as a nucleophile.
- **Workup:** After the addition is complete, heat the mixture at reflux for 1 hour to ensure the reaction goes to completion. Cool to room temperature and add excess water to precipitate the product.^[11]
- **Purification:** Collect the solid product by filtration and wash thoroughly with water to remove inorganic salts. The resulting white solid is **4-Fluorophenyl methyl sulfone**.

[Click to download full resolution via product page](#)*Workflow for sulfinate formation and methylation.*

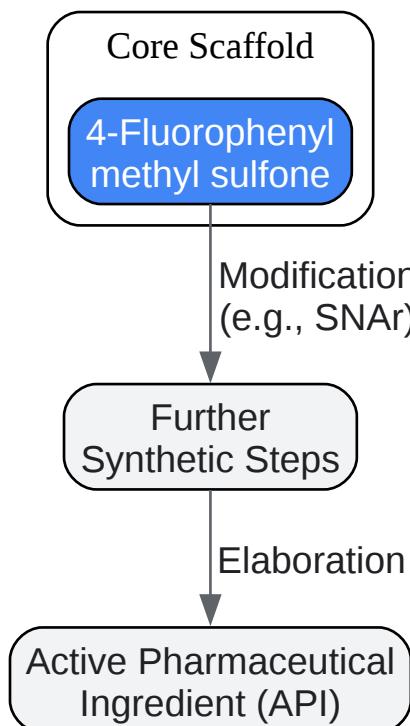
Method 2: Palladium-Catalyzed Cross-Coupling

This approach represents a more modern synthetic strategy, ideal for medicinal chemistry applications where substrate scope and functional group tolerance are important. It builds the C-S bond using a palladium catalyst.

- **Reaction Setup:** To a reaction tube, add 4-fluoroiodobenzene (1.0 eq), dimethyl sulfite (10 eq), bis(triphenylphosphine)palladium(II) chloride (0.1 eq), 1,1,3,3-tetramethyldisiloxane (1.5 eq), and tetrabutylammonium bromide (1.0 eq).[\[11\]](#)
- **Catalytic Cycle:** Heat the sealed mixture at 120°C for 18 hours. The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation and reductive elimination to form the sulfone.

- **Workup and Purification:** After cooling, the mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield pure **4-Fluorophenyl methyl sulfone**.^[11] This method, while using more expensive reagents, offers a direct route from aryl halides.

Applications in Drug Development and Materials Science


The utility of **4-Fluorophenyl methyl sulfone** stems directly from its structure. It is not merely a passive scaffold but an active contributor to a final molecule's properties.

Medicinal Chemistry Cornerstone

The methyl sulfone group is a powerful tool for drug designers. Its inclusion can significantly alter a molecule's pharmacokinetic profile.^[2]

- **Metabolic Stability:** The sulfone group is highly resistant to oxidative metabolism, which can increase a drug's half-life.^[2]
- **Solubility and Polarity:** It is a polar, non-ionizable group that can form hydrogen bonds, often improving a compound's aqueous solubility and cell permeability.^[2]
- **Bioisosterism:** It can act as a non-classical bioisostere for other functional groups, allowing chemists to fine-tune binding interactions with biological targets.

Due to these favorable characteristics, **4-Fluorophenyl methyl sulfone** is a sought-after intermediate in the synthesis of drugs for anti-inflammatory, anti-cancer, and analgesic applications.^[1] It has also been specifically used in the preparation of substituted indazole amides that function as glucokinase activators for potential diabetes treatments.^{[3][8][9]}

[Click to download full resolution via product page](#)

From intermediate to active pharmaceutical ingredient.

Advanced Materials

In materials science, thermal stability and chemical resistance are paramount. The strong C-F and S-O bonds in **4-Fluorophenyl methyl sulfone** contribute to its utility in creating high-performance polymers and coatings.^[1] When incorporated into a polymer backbone, the sulfone moiety enhances properties like thermal stability, making the resulting materials suitable for demanding applications in the electronics and automotive industries.^[1]

Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of hazards is essential for safe handling. **4-Fluorophenyl methyl sulfone** is classified as an irritant.

Hazard Identification and PPE

Hazard Statement	Description	Source(s)
H315	Causes skin irritation	[13] [14]
H319	Causes serious eye irritation	[10] [13] [14]
H335	May cause respiratory irritation	[13] [14]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[13\]](#)[\[15\]](#)
- Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[\[13\]](#)[\[15\]](#)
- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[\[13\]](#)[\[16\]](#)

Handling and First Aid

- Handling: Avoid contact with skin, eyes, and clothing.[\[13\]](#)[\[16\]](#) Wash hands thoroughly after handling. Minimize dust generation.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. [\[13\]](#)[\[14\]](#)[\[15\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[1\]](#)[\[13\]](#)[\[16\]](#) Recommended storage

temperature is often between 0-8°C for long-term stability.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. echemi.com [echemi.com]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. Buy Online CAS Number 455-15-2 - TRC - 4-Fluorophenyl Methyl Sulfone | LGC Standards [lgcstandards.com]
- 7. 455-15-2 | 4-Fluorophenyl methyl sulfone - Capot Chemical [capotchem.com]
- 8. 4-FLUOROPHENYL METHYL SULFONE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 4-FLUOROPHENYL METHYL SULFONE | 455-15-2 [chemicalbook.com]
- 10. 455-15-2 Cas No. | 4-Fluorophenyl methyl sulfone | Matrix Scientific [matrixscientific.com]
- 11. Page loading... [guidechem.com]
- 12. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 13. aksci.com [aksci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. westliberty.edu [westliberty.edu]
- 16. westliberty.edu [westliberty.edu]
- To cite this document: BenchChem. [4-Fluorophenyl methyl sulfone CAS number 455-15-2 properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b021136#4-fluorophenyl-methyl-sulfone-cas-number-455-15-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com